molecular formula C6H7BrO2 B13345455 5-Bromo-3,4-dimethylfuran-2(5H)-one

5-Bromo-3,4-dimethylfuran-2(5H)-one

Cat. No.: B13345455
M. Wt: 191.02 g/mol
InChI Key: MVMKCPITPWQKHL-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3,4-dimethylfuran-2(5H)-one typically involves the bromination of 3,4-dimethylfuran-2(5H)-one. This can be achieved through the following steps:

    Bromination Reaction: The starting material, 3,4-dimethylfuran-2(5H)-one, is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3,4-dimethylfuran-2(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,4-dimethylfuran-2(5H)-one.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of substituted furans with various functional groups.

    Oxidation: Formation of furanones or other oxidized derivatives.

    Reduction: Formation of 3,4-dimethylfuran-2(5H)-one.

Scientific Research Applications

5-Bromo-3,4-dimethylfuran-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethylfuran-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the furan ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and π-π stacking, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylfuran-2(5H)-one: Lacks the bromine atom, resulting in different reactivity and properties.

    5-Chloro-3,4-dimethylfuran-2(5H)-one: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.

    5-Iodo-3,4-dimethylfuran-2(5H)-one: Contains an iodine atom, which may exhibit different reactivity compared to bromine.

Uniqueness

5-Bromo-3,4-dimethylfuran-2(5H)-one is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential biological activities and applications in medicinal chemistry further highlight its uniqueness.

Properties

Molecular Formula

C6H7BrO2

Molecular Weight

191.02 g/mol

IUPAC Name

2-bromo-3,4-dimethyl-2H-furan-5-one

InChI

InChI=1S/C6H7BrO2/c1-3-4(2)6(8)9-5(3)7/h5H,1-2H3

InChI Key

MVMKCPITPWQKHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC1Br)C

Origin of Product

United States

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